molecular formula C14H21N3O2S B127528 Sumatriptan CAS No. 103628-46-2

Sumatriptan

カタログ番号 B127528
CAS番号: 103628-46-2
分子量: 295.40 g/mol
InChIキー: KQKPFRSPSRPDEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sumatriptan is a serotonin receptor agonist used in the treatment of migraine headaches. It is a synthetic drug that is chemically similar to serotonin, which is a naturally occurring neurotransmitter in the brain. This compound is the most commonly prescribed medication for the treatment of migraine headaches. It is also used to treat cluster headaches and to prevent migraine attacks. This compound works by binding to serotonin receptors, which are located in the brain and other parts of the body. This binding causes a decrease in the release of serotonin and other neurotransmitters, which helps to reduce the symptoms of a migraine attack.

科学的研究の応用

Discovery and Development

  • The Discovery of Sumatriptan : this compound's development revolutionized acute migraine treatment, leading to the discovery of other triptans. Its anti-migraine effects are mediated via 5-HT1B and possibly 5-HT1D receptors, suggesting new anti-migraine drug designs could focus on other Gi protein-coupled receptor types (Humphrey, 2007).

Mechanisms of Action

  • Effects on Visceral Pain : this compound, primarily used for headache relief, also suppresses inflammatory and noninflammatory visceral pain, possibly through peripheral 5HT1(B)/(D) receptors. Its actions within the rostral ventromedial medulla (RVM) suggest potential new strategies for visceral pain therapy (Vera-Portocarrero et al., 2008).
  • Aortic Blood Pressure and Stiffness : this compound's effects on aortic blood pressure, stiffness, and pressure waveform have implications for understanding its cardiovascular impacts, particularly in migraine treatment (Vanmolkot & Hoon, 2006).
  • Gastric Motility : this compound acts as an agonist at 5-HT1P receptors on myenteric neurones in the guinea-pig gastric antrum, influencing gastric motility and suggesting direct action on enteric neurons (Tack et al., 2007).
  • Cephalic Arteries Study : Its role as a cranial vasoconstrictor acting on 5-HT1B/1D receptors in cephalic vessels has been a subject of extensive study, leading to insights into its multiple modes of action (Amin et al., 2013).

Binding and Interaction Studies

  • Molecular Interactions : Understanding this compound's interaction with proteins like bovine serum albumin (BSA) provides insights into its molecular mechanisms and potential therapeutic uses (Naik & Seetharamappa, 2022).
  • Neuronal Communication Disruption : Its role in disrupting communication between peripheral and central trigeminovascular neurons underscores its complex mechanism in migraine treatment (Levy et al., 2004).

Comparative and Pharmacokinetic Studies

  • Pharmacokinetics in Healthy Volunteers : The pharmacokinetics of this compound, including absorption and metabolism, are crucial in understanding its therapeutic effectiveness (Lacey et al., 2004).
  • Comparative Review of Triptans : Comparing this compound with other triptans reveals minor pharmacodynamic differences, informing its clinical use in migraine therapy (Tfelt-Hansen et al., 2000).

Pain Reduction and Anti-Inflammatory Properties

  • Reduction of Somatic and Visceral Pain in Mice : this compound's profound anti-hyperalgesic action in inflammatory pain models in mice highlights its potential beyond migraine treatment (Nikai et al., 2008).
  • Anti-Inflammatory Agent : Evidence of this compound's anti-inflammatory properties in various conditions suggests its repositioning beyond migraine therapy (Ala et al., 2021).

作用機序

Target of Action

Sumatriptan is a serotonin receptor agonist . Its primary targets are the 5-HT1B and 5-HT1D receptors . These receptors play a crucial role in the transmission of pain signals in the brain and are involved in the regulation of mood, appetite, and sleep .

Mode of Action

This compound binds with high affinity to the 5-HT1B and 5-HT1D receptors . This binding leads to the constriction of cranial blood vessels and inhibits the release of pro-inflammatory neuropeptides . The constriction of blood vessels can help to alleviate the pain associated with migraines and cluster headaches .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the serotonin (5-HT) system . By acting as an agonist at the 5-HT1B and 5-HT1D receptors, this compound can influence the serotonin system and subsequently affect various downstream effects related to pain perception . Additionally, it has been found that this compound can increase the expression of endothelial nitric oxide synthase (eNOS), which can lead to an increase in nitric oxide metabolites .

Pharmacokinetics

This compound has a bioavailability of 15% when taken orally and 96% when administered by subcutaneous injection . It is predominantly metabolized by monoamine oxidase A (MAO A) . The elimination half-life of this compound is approximately 2.5 hours , and it is excreted through urine (60%) and feces (40%) .

Result of Action

The primary result of this compound’s action is the relief of migraine and cluster headaches . It achieves this by constricting cranial blood vessels, inhibiting the release of pro-inflammatory neuropeptides, and blocking pain signals from being sent to the brain . This leads to a decrease in the intensity of the headache and other associated symptoms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the timing of administration, with the drug being most effective when taken early after the onset of pain . Additionally, factors such as the patient’s overall health status, age, and other individual characteristics can also influence the drug’s action, efficacy, and stability .

Safety and Hazards

Sumatriptan should only be used if a clear diagnosis of a migraine headache has been established. It is not suitable for people with certain cardiovascular conditions including coronary artery disease, Prinzmetal’s angina, Wolff-Parkinson-White syndrome, a history of stroke or transient ischemic attack (TIA), uncontrolled high blood pressure, or peripheral vascular disease . An overdose can cause fainting, slowed heart rate, vomiting, loss of bladder and bowel control, and sleepiness .

将来の方向性

Sumatriptan is approved by the U.S. Food and Drug Administration (FDA) as an abortive treatment for migraine attacks in adults, both with and without aura. The FDA has approved the fixed-dose combination of this compound and naproxen sodium as a treatment option for migraines in patients aged 12 or older . The American Headache Society and American Academy of Neurology also approve using this compound and naproxen to treat acute migraine .

生化学分析

Biochemical Properties

Sumatriptan is an agonist of 5-HT 1B and 5-HT 1D . This agonism leads to constriction of cranial blood vessels and inhibits the release of pro-inflammatory neuropeptides . This compound decreases carotid arterial blood flow, but increases blood flow velocity in the internal carotid artery and middle cerebral artery .

Cellular Effects

This compound works in the brain to relieve the pain from migraine headaches . It belongs to the group of medicines called triptans . Many people find that their headaches go away completely after they take this compound . This compound has caused serious side effects in some people, especially people who have heart or blood vessel disease .

Molecular Mechanism

This compound reduces neurotransmitter release by inhibiting glutamatergic synaptic transmission . The increased levels of glutamine could arise in an effort to balance the glutamatergic system . This compound’s primary therapeutic effect is related to its inhibition of the release of Calcitonin gene-related peptide (CGRP), likely through its 5-HT 1D/1B receptor-agonist action .

Temporal Effects in Laboratory Settings

The strongest evidence and most favorable outcomes are reported for subcutaneous this compound, rizatriptan orally disintegrating tablets (Maxalt Mlt), zolmitriptan orally disintegrating tablets .

Dosage Effects in Animal Models

This compound improved the integrity of intestinal mucosa after I/R, and 0.1 mg/kg was the most effective dose of this compound in this study . This compound decreased the increased levels of TNF-α, kynurenine, and p-ERK but did not change the decreased levels of NO .

Metabolic Pathways

This compound is predominantly metabolized by monoamine oxidase A . The main metabolites are the inactive indole acetic acid and indole acetic acid glucuronide .

Transport and Distribution

This compound has a volume of distribution of 50±8L for a 6mg subcutaneous dose , or 2.7L/kg . This compound is 14%-21% bound to protein in circulation .

Subcellular Localization

Given its mechanism of action, it is likely that this compound primarily acts at the cell surface, where it interacts with 5-HT 1B and 5-HT 1D receptors

特性

IUPAC Name

1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKPFRSPSRPDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

103628-48-4 (succinate)
Record name Sumatriptan [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103628462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4023628
Record name Sumatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sumatriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005037
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4), 54mg/mL
Record name SID49679316
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Sumatriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00669
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Sumatriptan is an agonist of 5-HT1B and 5-HT1D. This agonism leads to constriction of cranial blood vessels and inhibits the release of pro-inflammatory neuropeptides. Sumatriptan decreases carotid arterial blood flow, but increases blood flow velocity in the internal carotid artery and middle cerebral artery.[A179734 Agonism of the 5-HT1B and 5-HT1D receptors also inhibits sensory neurons, preventing the release of vasoactive peptides.[A179734 Sumatriptan does not cross the blood brain barrier., Sumatriptan and other currently available drugs that are effective for acute migraine, including dihydroergotamine and ergotamine, have binding affinity for serotonin type 1 (5-HT1) receptors, particularly the 5-HT1D (also called 5-HT1Dalpha) and 5-HT1B (also called 5-HT1Dbeta) subtypes located on trigeminal sensory neurons innervating dural blood vessels. The 5-HT1B and 5-HT1D receptors function as autoreceptors, activation of which leads to inhibition of firing of serotonin neurons and a reduction in the synthesis and release of serotonin. Upon binding to these 5-HT1 receptor subtypes, sumatriptan inhibits adenylate cyclase activity via regulatory G proteins, increases intracellular calcium, and affects other intracellular events that lead to vasoconstriction and inhibition of sensory nociceptive (trigeminal) nerve firing and vasoactive neuropeptide release. Sumatriptan has the highest affinity for the 5-HT1D receptor, the most common serotonin receptor subtype in the brain, and a 2- to 17-fold lower affinity for 5-HT1A receptors; agonist activity at 5-HT1A and other serotonin receptors may be responsible for some of the adverse effects noted with administration of serotonin or serotonergic antimigraine drugs (eg, ergotamine, dihydroergotamine). Sumatriptan has essentially no affinity for (based on standard radioligand binding assays) nor pharmacologic activity at other serotonin receptors (eg, 5-HT2, 5-HT3) or at receptors of the dopamine1, dopamine2, muscarinic, histamine, benzodiazepine, or alpha1-, alpha2-, or beta-adrenergic type., Sumatriptan is a selective agonist of vascular serotonin (5-hydroxytryptamine; 5-HT) type 1-like receptors, probably the 5-HT1D and 5-HT1B subtypes. The mechanisms involved in the pathogenesis of migraine and cluster headache are not clearly understood; consequently, the precise mechanism of action of sumatriptan in the management of these disorders has not been established. However, current data suggest that sumatriptan may ameliorate migraine and cluster headache through selective constriction of certain large cranial blood vessels and/or inhibition of neurogenic inflammatory processes in the CNS. While some features of migraine clearly reflect effects on cerebral blood vessels, neurogenic mechanisms involving activation of the trigeminovascular system also have been implicated; current evidence suggests that both mechanisms may be involved., The vascular 5-HT1 receptor subtype that sumatriptan activates is present on cranial arteries in both dog and primate, on the human basilar artery, and in the vasculature of human dura mater and mediates vasoconstriction. This action in humans correlates with the relief of migraine headache. In addition to causing vasoconstriction, experimental data from animal studies show that sumatriptan also activates 5-HT1 receptors on peripheral terminals of the trigeminal nerve innervating cranial blood vessels. Such an action may also contribute to the antimigrainous effect of sumatriptan in humans., Sumatriptan selectively reduces carotid arterial blood flow and/or constricts carotid arteriovenous anastomoses in anesthetized animals without appreciable effects on arterial blood pressure or total peripheral resistance. The drug produces contraction of vascular smooth muscle in vitro in saphenous veins in dogs and humans, but such contractions are weaker than those produced by serotonin or ergot alkaloids (eg, methysergide)., For more Mechanism of Action (Complete) data for Sumatriptan (9 total), please visit the HSDB record page.
Record name Sumatriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00669
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sumatriptan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7742
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

[3-[2-(dimethylamino)ethyl]]-2-[[3-[2-(dimethylamino)ethanyl]]-1H-indol-5-yl]]-N-methylmethane-sulphonamide, N-methyl[3-]-2-(methylamino)ethyl]-1H-indol-5-yl]methanesulphonamide, [3-[2-(dimethylamino)ethyl]-1-(hydroxymethyl)-1H-indol-5-yl]-N-methylmethanesulphonamide, N,N-dimethyl-2-[5-[(methylsulphamoyl)methyl]-1H-indol-3-yl]ethanamine N-oxide, For more Impurities (Complete) data for Sumatriptan (8 total), please visit the HSDB record page.
Record name Sumatriptan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7742
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS RN

103628-46-2
Record name Sumatriptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103628-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sumatriptan [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103628462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sumatriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00669
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sumatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-5-methanesulfonamide, 3-[2-(dimethylamino)ethyl]-N-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.518
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUMATRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R78F6L9VO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sumatriptan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7742
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sumatriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005037
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

169-170, 169-171 °C, 169 - 171 °C
Record name Sumatriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00669
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sumatriptan
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7742
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sumatriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005037
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a stirred slurry of calcium turnings (243 mg, 6 mmol) in tetrahydrofuran (4 ml) at −40° C. was condensed liquid ammonia (4 ml). The blue bronze was stirred at −50 to −40° C. for a further 15 min, before a solution of 1-[1-benzyl-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-diphenylmethyl-N-methylmethanesulfonamide (from step (e), 836 mg, 1.5 mmol) in tetrahydrofuran (2 ml) was added dropwise, maintaining the temperature below −40° C. The dark blue solution was stirred at −40° C. for a further 30 minutes, before saturated ammonium chloride solution (10 ml) was added dropwise and the grey solution warmed to ambient temperature. Water (10 ml) was then added and the white slurry stirred for 15 min, before being filtered in vacuo. The solid was then dissolved in 5N HCl (12 ml) and the resulting orange solution extracted with ethyl acetate (10 ml). The pH of the aqueous phase was then adjusted (pH=10) with 10N NaOH which resulted in precipitation. The solid was filtered and dried in vacuo at 50° C. overnight to yield the title compound (250 mg, 56%) as a white solid. m.p. 159-163° C.
Name
calcium
Quantity
243 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
bronze
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-[1-benzyl-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-diphenylmethyl-N-methylmethanesulfonamide
Quantity
836 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Yield
56%

Synthesis routes and methods II

Procedure details

Sumatriptan caprate and gamma-cyclodextrin was complexed by the kneading method. Sumatriptan caprate (1.325 g) and gamma-cyclodextrin (3.675 g) were blended together. Water (6 mL) was added and the mixture ground together in a mortar with a pestle to form a uniform paste. Grinding was continued for 30 minutes. The paste was then dried in a vacuum oven (40° C.; 0 bar) for 48 hours. The solid mass was broken up, passed through a 60 mesh screen and returned to the vacuum oven (40° C.; 0 bar) for 12 hours in order to ensure uniform drying of the complex. Analysis by HPLC for sumatriptan base content, and Karl Fischer for moisture content gave the following results: % sumatriptan base was 16.78% and the moisture content was 6.80%. The complex was characterised by DSC, FT-IR and XRD.
Name
Sumatriptan caprate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
gamma-cyclodextrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Sumatriptan caprate
Quantity
1.325 g
Type
reactant
Reaction Step Three
Name
gamma-cyclodextrin
Quantity
3.675 g
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Sumatriptan caprate and hydroxypropyl-beta cyclodextrin (HPB) were complexed by the kneading method. Sumatriptan caprate (1.254 g) and HPB (3.748 g) were blended together. Water (4.5 mL) was added and the mixture ground together in a mortar with a pestle to form a uniform paste. Grinding was continued for 30 minutes. The paste was then dried in a vacuum oven (40° C.; 0 bar) for 48 hours. The solid mass was broken up, passed through a 60 mesh screen and returned to the vacuum oven (40° C.; 0 bar) for 12 hours in order to ensure uniform drying of the complex. Analysis by HPLC for sumatriptan base content, and Karl Fischer for moisture content gave the following results: % sumatriptan base was 16.40% and the moisture content was 3.45%. The complex was characterised by DSC, FT-IR and XRD.
Name
Sumatriptan caprate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hydroxypropyl-beta cyclodextrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Sumatriptan caprate
Quantity
1.254 g
Type
reactant
Reaction Step Three
Name
HPB
Quantity
3.748 g
Type
reactant
Reaction Step Four
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Powder preparation and characterization: Sumatriptan-Na2FDKP powder was prepared as described in Example 9 above, except that the sumatriptan succinate was purchase from LGM Pharma (Boca Raton, Fla.) and L-leucine was added to study whether the aerodynamic performance of the resulting spray-dried powder formed would be improved. Three feed solutions were prepared at 4.5% total solids concentration for a 5 g scale. The feed solutions were prepared by adding FDKP disodium salt, sumatriptan succinate, and L-leucine (0-20 wt %) to de-ionized water with mixing. The solutions were titrated with dilute aqueous ammonia to pH 6.00. The resulting clear feed solutions were vacuum filtered through a 0.2 μm PES filter membrane and spray dried as described in Example 9, however, the drying gas flow was set at 25 kg/hr, the atomization flow was about 4 kg/hr and the atomization pressure was set at 4 bar. The sumatriptan succinate concentration (dry basis) in each solution was 56% to obtain a 40% sumatriptan target load. The powders were analyzed by HPLC, cascade impaction, Karl Fischer titration, scanning electron microscopy (SEM) and tap and bulk density. The results of these studies are shown in Table 9 and FIG. 22.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
total solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sumatriptan
Reactant of Route 2
Reactant of Route 2
Sumatriptan
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Sumatriptan
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Sumatriptan
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Sumatriptan
Reactant of Route 6
Sumatriptan

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。